2-(3,5-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
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Overview
Description
2-(3,5-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The presence of methoxy groups and dimethyl substitutions on the phenyl and pyrazolo[1,5-a]pyrimidine rings, respectively, imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine typically involves the condensation of 3,5-dimethoxybenzaldehyde with 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-amine. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions in an organic solvent like ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-(3,5-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, leading to the activation or inhibition of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
- 2-(3,5-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyridine
- 2-(3,5-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]triazine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its lipophilicity, allowing it to easily diffuse into cells and interact with intracellular targets. Additionally, the dimethyl substitutions on the pyrazolo[1,5-a]pyrimidine ring contribute to its stability and reactivity .
Properties
Molecular Formula |
C16H17N3O2 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
2-(3,5-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H17N3O2/c1-10-5-11(2)19-16(17-10)9-15(18-19)12-6-13(20-3)8-14(7-12)21-4/h5-9H,1-4H3 |
InChI Key |
DESJIRSQUXFUMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C3=CC(=CC(=C3)OC)OC)C |
Origin of Product |
United States |
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